molecular formula C19H16N2O5 B12812366 N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine CAS No. 97500-66-8

N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine

Cat. No.: B12812366
CAS No.: 97500-66-8
M. Wt: 352.3 g/mol
InChI Key: YOEMWLPRWFIQCU-UHFFFAOYSA-N
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Description

N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound combines the indole structure with a tyrosine derivative, potentially enhancing its biological activity and making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine typically involves the reaction of indole derivatives with tyrosine or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yield of the desired product. The process typically involves the use of robust reaction conditions and purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can interact with enzymes involved in the synthesis of neurotransmitters, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Indol-3-yloxoacetyl)-DL-tyrosine is unique due to its combination of the indole moiety with a tyrosine derivative. This structure potentially enhances its biological activity and makes it a valuable compound for research in various scientific fields .

Properties

CAS No.

97500-66-8

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid

InChI

InChI=1S/C19H16N2O5/c22-12-7-5-11(6-8-12)9-16(19(25)26)21-18(24)17(23)14-10-20-15-4-2-1-3-13(14)15/h1-8,10,16,20,22H,9H2,(H,21,24)(H,25,26)

InChI Key

YOEMWLPRWFIQCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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